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Compound of Interest

Compound Name: Tigulixostat

Cat. No.: B3320960 Get Quote

A comparative analysis of clinical trial data reveals Tigulixostat, a novel non-purine xanthine

oxidase inhibitor, as a potent agent for lowering serum uric acid (sUA) levels in patients with

gout and hyperuricemia. This guide provides a detailed comparison of Tigulixostat's efficacy

against established treatments, including Allopurinol, Febuxostat, and Probenecid, supported

by experimental data and methodologies for researchers, scientists, and drug development

professionals.

Tigulixostat is currently under investigation as a treatment for gout, a condition characterized

by elevated sUA levels.[1] Clinical studies aim to evaluate its safety and effectiveness in

managing sUA, reducing gout flares, and resolving tophi.[1]

Comparative Efficacy in Serum Uric Acid Reduction
Clinical trial data indicates that Tigulixostat significantly reduces sUA levels in a dose-

dependent manner. In a Phase 2 study, a higher percentage of patients treated with

Tigulixostat achieved target sUA levels compared to placebo.[2] Another Phase 2 trial directly

comparing Tigulixostat to Febuxostat demonstrated superior urate-lowering efficacy for

Tigulixostat across all tested doses.[3]
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n

Treatmen
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Primary
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Percenta
ge of
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Mean %
Reductio
n in sUA
from
Baseline

Tigulixostat

50 mg

Phase 2

(vs.

Placebo)

Gout

patients

with

hyperurice

mia

12 weeks
sUA < 5.0

mg/dL
47.1%

-38.8% to

-61.8%

(across all

doses)

Tigulixostat

100 mg

Phase 2

(vs.

Placebo)

Gout

patients

with

hyperurice

mia

12 weeks
sUA < 5.0

mg/dL
44.7%

-38.8% to

-61.8%

(across all

doses)

Tigulixostat

200 mg

Phase 2

(vs.

Placebo)

Gout

patients

with

hyperurice

mia

12 weeks
sUA < 5.0

mg/dL
62.2%

-38.8% to

-61.8%

(across all

doses)

Placebo

Phase 2

(vs.

Tigulixostat

)

Gout

patients

with

hyperurice

mia

12 weeks
sUA < 5.0

mg/dL
2.9%

Not

Reported

Tigulixostat

50 mg

Phase 2

(vs.

Febuxostat

)

Chinese

gout

patients

16 weeks

sUA < 360

µmol/L (6

mg/dL)

55.0% -38.66%

Tigulixostat

100 mg

Phase 2

(vs.

Febuxostat

)

Chinese

gout

patients

16 weeks

sUA < 360

µmol/L (6

mg/dL)

81.0%
Not

Reported
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Tigulixostat

200 mg

Phase 2

(vs.

Febuxostat

)

Chinese

gout

patients

16 weeks

sUA < 360

µmol/L (6

mg/dL)

85.7% -57.11%

Febuxostat

40 mg

Phase 2

(vs.

Tigulixostat

)

Chinese

gout

patients

16 weeks

sUA < 360

µmol/L (6

mg/dL)

18.2% -24.11%

Febuxostat

80 mg
FACT Trial

Gout

patients

with

hyperurice

mia

52 weeks
sUA < 6.0

mg/dL
53%

Not

Reported

Febuxostat

120 mg
FACT Trial

Gout

patients

with

hyperurice

mia

52 weeks
sUA < 6.0

mg/dL
62%

Not

Reported

Allopurinol

300 mg
FACT Trial

Gout

patients

with

hyperurice

mia

52 weeks
sUA < 6.0

mg/dL
21%

Not

Reported

Allopurinol

(Dose

Escalation)

Dose-

Escalation

Trial

Gout

patients
12 months

sUA < 6.0

mg/dL
69%

-1.5 mg/dL

(mean

change)

Probenecid

(Monothera

py)

Retrospecti

ve Study

Gout

patients

Not

Specified

sUA < 0.36

mmol/L
33%

Not

Reported

Mechanisms of Action
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Tigulixostat, Allopurinol, and Febuxostat are all xanthine oxidase inhibitors. They work by

blocking the xanthine oxidase enzyme, which is responsible for the production of uric acid. By

inhibiting this enzyme, they reduce the amount of uric acid produced in the body. Probenecid,

on the other hand, is a uricosuric agent. It works by inhibiting the reabsorption of uric acid in

the kidneys, thereby increasing its excretion in the urine.
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Figure 1: Mechanisms of action for Xanthine Oxidase Inhibitors and Uricosuric Agents.

Experimental Protocols
Tigulixostat Phase 2 Study (vs. Placebo)
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Objective: To assess the efficacy and safety of Tigulixostat in gout patients with

hyperuricemia.[2]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

dose-finding trial.[2]

Patient Population: Gout patients with serum uric acid (sUA) levels between ≥8.0 mg/dL and

≤12.0 mg/dL after a washout period.[4] A total of 143 patients were randomized.[2]

Intervention: Patients were randomized to receive daily oral doses of 50 mg, 100 mg, or 200

mg of Tigulixostat, or a placebo for 12 weeks.[2] All participants also received 0.6 mg of

colchicine once daily as prophylaxis against gout flares.[4]

Primary Endpoint: The proportion of patients with a sUA level <5.0 mg/dL at week 12.[2]

Tigulixostat Phase 2 Study (vs. Febuxostat)
Objective: To compare the urate-lowering efficacy of Tigulixostat with Febuxostat in

Chinese gout patients.[3]

Study Design: A Phase 2 clinical study.[3]

Patient Population: 84 Chinese patients with gout.[3]

Intervention: Patients were administered different doses of Tigulixostat (50 mg, 100 mg,

and 200 mg) or Febuxostat (40 mg).[3]

Primary Endpoint: Proportion of participants achieving sUA <360 µmol/L (6 mg/dL) at week

16.[3]

Febuxostat CONFIRMS Trial
Objective: To compare the efficacy and safety of Febuxostat to Allopurinol in subjects with

hyperuricemia and gout.

Study Design: A Phase 3, randomized, multicenter, double-blind, allopurinol-controlled study.

Patient Population: 2,269 patients with gout and sUA ≥ 8.0 mg/dL.[5]
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Intervention: Patients were randomized to receive Febuxostat (40 mg or 80 mg) or

Allopurinol (300 mg, or 200 mg for those with moderate renal impairment) daily for 6 months.

[6]

Primary Endpoint: The proportion of subjects with sUA <6.0 mg/dL.[6]

Allopurinol Dose-Escalation Trial
Objective: To determine the efficacy and safety of Allopurinol dose escalation using a treat-

to-target sUA approach.[7]

Study Design: A randomized, controlled, parallel-group, comparative clinical trial.[7]

Patient Population: 183 gout patients with sUA ≥6 mg/dL who were already receiving a

creatinine clearance-based dose of Allopurinol.[7]

Intervention: Participants were randomized to either continue their current dose (control) or

undergo monthly dose escalation of Allopurinol until sUA was <6 mg/dL for 12 months.[7]

Primary Endpoint: Reduction in sUA and adverse events.[7]

Probenecid Retrospective Study
Objective: To determine the efficacy of Probenecid in achieving target sU levels in clinical

practice.[8]

Study Design: A retrospective study.[9]

Patient Population: 57 patients with gout from a rheumatology clinic database who were

prescribed Probenecid.[8]

Intervention: Patients were treated with Probenecid as monotherapy or in combination with

Allopurinol.[8]

Primary Endpoint: Achievement of target sU concentrations (< 0.36 mmol/L).[8]
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Tigulixostat vs. Placebo (Phase 2) Tigulixostat vs. Febuxostat (Phase 2)
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Figure 2: Experimental workflow for Tigulixostat Phase 2 clinical trials.

Conclusion
Tigulixostat has demonstrated significant efficacy in reducing serum uric acid levels in patients

with gout, showing a clear dose-dependent response. In head-to-head comparison with

Febuxostat, Tigulixostat appeared to be superior at the tested doses. Further data from

ongoing Phase 3 trials, particularly those including an Allopurinol arm, will be crucial in fully

establishing its position in the therapeutic landscape for gout and hyperuricemia. The favorable
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safety profile observed in Phase 2 trials is also a promising aspect of this novel xanthine

oxidase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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